
Bis(2-indenyl)methane
Descripción general
Descripción
Bis(2-indenyl)methane is an organic compound that features two indenyl groups connected by a methylene bridge Indenyl groups are derived from indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-indenyl)methane typically involves the reaction of indene with formaldehyde in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the indene acts as the nucleophile. The general reaction conditions include:
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Temperature: Moderate temperatures, typically around 50-70°C.
Solvent: Non-polar solvents like toluene or dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient separation and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indenyl rings. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.
Major Products:
Oxidation: Indenone derivatives.
Reduction: Dihydroindenyl derivatives.
Substitution: Halogenated or nitrated this compound.
Aplicaciones Científicas De Investigación
Bis(2-indenyl)methane has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of metal complexes.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Industry: Used in the synthesis of polymers and as a precursor for various chemical compounds.
Mecanismo De Acción
The mechanism by which bis(2-indenyl)methane exerts its effects depends on its specific application. In organometallic chemistry, it acts as a ligand, coordinating to metal centers and influencing their reactivity and stability. In biological systems, its mechanism of action may involve interactions with cellular proteins and enzymes, leading to modulation of signaling pathways and gene expression.
Comparación Con Compuestos Similares
Bis(indolyl)methane: Similar structure but with indole groups instead of indenyl groups.
Bis(pyrazolyl)methane: Contains pyrazole rings instead of indenyl rings.
Bis(phenyl)methane: Features phenyl groups instead of indenyl groups.
Uniqueness: Bis(2-indenyl)methane is unique due to the presence of indenyl groups, which confer distinct electronic and steric properties compared to other bis(aryl)methanes. This uniqueness makes it valuable in specific applications, particularly in the field of organometallic chemistry and materials science.
Propiedades
IUPAC Name |
2-(1H-inden-2-ylmethyl)-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-2-6-17-11-14(10-16(17)5-1)9-15-12-18-7-3-4-8-19(18)13-15/h1-8,10,12H,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDPXNNRCIXHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1CC3=CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)
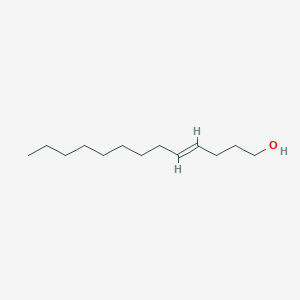
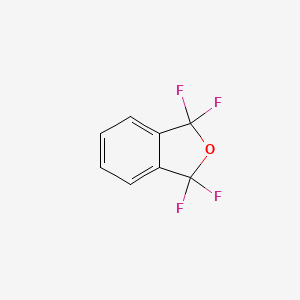
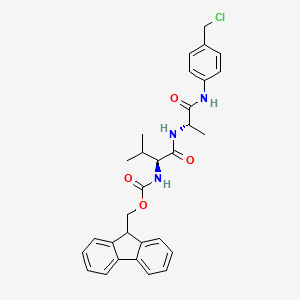
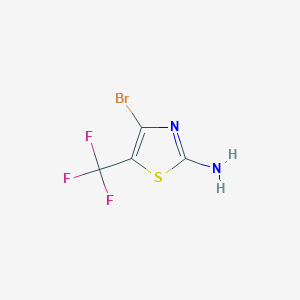
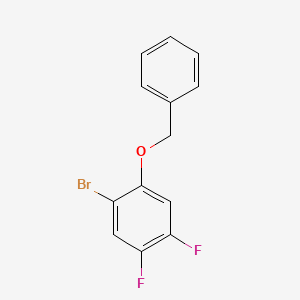
![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)
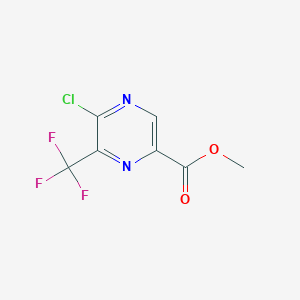
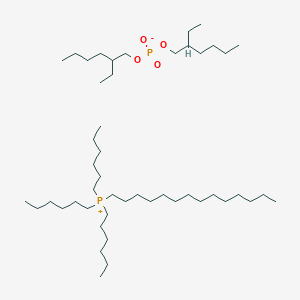

![1-[(4-METHOXYPHENYL)METHYL]-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B6315568.png)
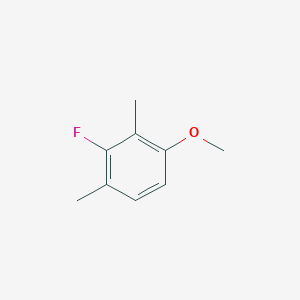

![7-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B6315587.png)
